3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride

Description

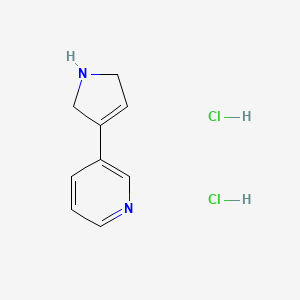

3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H10N2.2ClH. It is a nitrogen-containing heterocyclic compound that features both a pyridine and a pyrrole ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2,5-dihydro-1H-pyrrol-3-yl)pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.2ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;;/h1-4,6,11H,5,7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYGCOOWMYHLBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CN1)C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation . The reaction conditions often include the use of solid alumina and room temperature for the initial steps, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

Scientific Research Applications

3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride serves in a range of scientific research applications:

- Chemistry It is used as a building block in synthesizing complex molecules.

- Biology It is studied for potential biological activities, such as antimicrobial and antiviral properties.

- Medicine It is investigated for potential therapeutic effects in various diseases.

- Industry It is utilized in developing new materials and chemical processes.

The compound’s biological activity is attributed to its interaction with molecular targets. Its dual-ring structure allows it to modulate the activity of enzymes and receptors involved in cellular processes.

Antimicrobial Activity

Research indicates that this compound shows antimicrobial properties. In vitro studies have demonstrated its effectiveness against bacterial strains.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

These results suggest the potential for developing new antimicrobial agents.

Antiviral Activity

The compound has been investigated for its antiviral properties and its potential as an inhibitor of neuraminidase, an enzyme critical for viral replication.

| Virus Type | Activity | IC50 (µM) |

|---|---|---|

| Influenza Virus | Neuraminidase Inhibition | 5 |

| HSV-1 | Antiviral Activity | 10 |

These findings support its potential as a therapeutic agent against viral infections.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties and reduce pro-inflammatory cytokines in cellular models.

Case Studies

- Study on Antimicrobial Efficacy: A study evaluated the antimicrobial efficacy of pyridine derivatives, including this compound, against clinical isolates of E. coli and S. aureus, indicating a promising antibacterial profile.

- Neuraminidase Inhibition Study: A detailed pharmacological assessment evaluated the neuraminidase inhibitory activity of the compound against influenza viruses, finding that it effectively inhibited viral replication in vitro.

Mechanism of Action

The mechanism of action of 3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyridine and pyrrole rings allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and exhibit similar biological activities.

Pyrazole Derivatives: Known for their extensive use in pharmaceuticals and agrochemicals.

Uniqueness

What sets 3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride apart is its unique combination of a pyridine and a pyrrole ring, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile applications in various fields of research and industry.

Biological Activity

3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C9H10N2·2ClH. Its unique structure, featuring both pyridine and pyrrole rings, positions it as a compound of interest in various biological and medicinal research fields. This article explores its biological activity, including antimicrobial, antiviral, and potential therapeutic effects.

- Molecular Formula : C9H10N2·2ClH

- Molecular Weight : 182.65 g/mol

- Melting Point : 252-254 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's dual-ring structure allows it to modulate the activity of enzymes and receptors involved in critical cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Antiviral Activity

The compound has also been investigated for its antiviral properties. A study highlighted its potential as an inhibitor of neuraminidase, an enzyme critical for viral replication.

| Virus Type | Activity | IC50 (µM) |

|---|---|---|

| Influenza Virus | Neuraminidase Inhibition | 5 |

| HSV-1 | Antiviral Activity | 10 |

These findings support further exploration into its use as a therapeutic agent against viral infections.

Anti-inflammatory Effects

In addition to antimicrobial and antiviral activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines in cellular models.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against clinical isolates of E. coli and S. aureus. The results indicated a promising antibacterial profile, warranting further investigation into its mechanism of action and potential clinical applications .

- Neuraminidase Inhibition Study : A detailed pharmacological assessment was conducted to evaluate the neuraminidase inhibitory activity of the compound against influenza viruses. The study found that it effectively inhibited viral replication in vitro, suggesting its potential as a therapeutic candidate for influenza treatment .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The Horner–Wadsworth–Emmons (HWE) reaction is a robust approach for synthesizing structurally similar pyrrole derivatives. For this compound, coupling paramagnetic aldehydes (e.g., 1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde) with phosphonoacetate esters under basic conditions (e.g., DBU) can yield α,β-unsaturated intermediates. Optimization involves adjusting solvent polarity (e.g., dry acetonitrile), reaction time (2–24 hours), and stoichiometric ratios of reactants (e.g., 2.0 equivalents of NaOH for hydrolysis steps). Post-synthesis purification via column chromatography or recrystallization improves yield .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d₆) and account for paramagnetic effects if nitroxide derivatives are present. Assign peaks using 2D NMR (COSY, HSQC) to confirm regiochemistry .

- X-ray Crystallography : Employ SHELX software (SHELXL/SHELXS) for structure refinement. High-resolution data (>1.0 Å) ensures accurate determination of bond lengths and angles, particularly for dihydrochloride salt formation .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated m/z 219.12 for C₉H₁₂Cl₂N₂) and detects impurities .

Q. What solvent systems are optimal for solubilizing this compound in experimental settings?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, methanol) but may precipitate in aqueous buffers. For biological assays, pre-dissolve in DMSO (<1% v/v) and dilute with PBS (pH 7.4). Validate solubility via dynamic light scattering (DLS) to avoid aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for paramagnetic derivatives of this compound?

- Methodological Answer : Paramagnetic nitroxide derivatives (e.g., 1-oxyl-substituted analogs) induce peak broadening in ¹H NMR. Mitigate this by:

- Using low-temperature NMR (−40°C) to reduce spin relaxation effects.

- Validating results with complementary techniques like EPR spectroscopy to quantify radical concentration and confirm spin states .

- Cross-referencing with X-ray data to resolve ambiguities in bond assignments .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental UV-Vis spectra to validate transitions .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Parameterize the dihydrochloride moiety using partial charge corrections from Merz-Singh-Kollman schemes .

Q. How does the compound’s stability vary under experimental conditions, and what protocols ensure integrity?

- Methodological Answer : Stability is pH- and temperature-dependent:

- Solid State : Store at −20°C under argon to prevent hygroscopic degradation. Monitor via periodic HPLC-UV (C18 column, 254 nm) to detect hydrolysis byproducts .

- Solution Phase : In aqueous buffers (pH > 5), the dihydrochloride salt may dissociate. Use stability-indicating assays (e.g., LC-MS) over 48-hour timelines to quantify degradation .

Q. What mechanistic insights explain cyclization challenges during synthesis?

- Methodological Answer : Cyclization failures often arise from steric hindrance at the pyrrolidine nitrogen. Address this by:

- Introducing electron-withdrawing groups (e.g., chloro substituents) to reduce transition-state energy.

- Using microwave-assisted synthesis (100–150°C, 30 min) to enhance reaction kinetics, as demonstrated in analogous pyrazole-pyrrolidine systems .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between calculated and observed X-ray diffraction data?

- Methodological Answer :

- Refine SHELXL parameters (e.g., HKLF 5 format) to account for twinning or disorder in the crystal lattice.

- Validate hydrogen bonding networks using Mercury software, adjusting for chloride ion placement in the dihydrochloride structure .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.